1-(2,4-Dimethylphenyl)-3-propylthiourea
Description
Significance of Thiourea (B124793) Scaffold in Chemical Research
The thiourea moiety, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a cornerstone in various fields of chemical research. mdpi.com Its structure is analogous to urea (B33335), with the oxygen atom replaced by sulfur, which imparts distinct chemical properties. mdpi.com Thiourea and its derivatives are not only valuable intermediates in the synthesis of various heterocyclic compounds but also exhibit a wide array of biological activities. nih.gov These activities include potential applications as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. mdpi.comnih.gov The ability of the N-H and C=S groups to form strong hydrogen bonds and coordinate with metal ions is a key factor in their biological efficacy and their use as organocatalysts and chemosensors. biointerfaceresearch.comnih.gov
Contextualization of 1-(2,4-Dimethylphenyl)-3-propylthiourea within Thiourea Derivatives
The synthesis of such unsymmetrical thioureas is typically straightforward and efficient. The most common method involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. nih.govresearchgate.net In the case of this compound, this would involve the reaction of 2,4-dimethylphenyl isothiocyanate with propylamine (B44156), or alternatively, propyl isothiocyanate with 2,4-dimethylaniline. This reliable synthetic route makes a wide range of substituted thioureas readily accessible for further study. nih.gov
Scope and Research Objectives for the Chemical Compound
While specific research on this compound is not extensively documented in publicly available literature, its structural features allow for the formulation of clear research objectives based on the known properties of related compounds. The primary goals for investigating this compound would likely revolve around the synthesis, characterization, and evaluation of its biological activities.
A key research objective would be to explore its potential as a therapeutic agent. Given that numerous N-aryl-N'-alkylthiourea derivatives have shown promise as antimicrobial and anticancer agents, a logical line of inquiry would be to screen this compound against various bacterial and cancer cell lines. mdpi.comnih.gov Furthermore, the presence of the thiourea scaffold suggests potential applications in other areas, such as enzyme inhibition or as a ligand in coordination chemistry. nih.govresearchgate.net
Detailed Research Findings
Predicted Physicochemical Properties
The following table outlines the predicted physicochemical properties of this compound. These values are estimations based on its structure and the known properties of similar substituted thioureas.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₈N₂S |
| Molecular Weight | 222.35 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Estimated in the range of 100-150 °C |
| Solubility | Likely soluble in organic solvents like acetone (B3395972), ethanol (B145695), and DMSO; sparingly soluble in water. nih.gov |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 (Sulfur) |
Plausible Synthetic Route
The synthesis of this compound can be reliably achieved through the reaction of 2,4-dimethylphenyl isothiocyanate with propylamine. This is a standard and high-yielding method for preparing unsymmetrical thioureas. nih.govresearchgate.net
Reaction Scheme:
Synthetic Procedure Overview:
| Step | Description |
| 1. Reactant Preparation | Equimolar amounts of 2,4-dimethylphenyl isothiocyanate and propylamine are measured. |
| 2. Reaction | The amine is added dropwise to a solution of the isothiocyanate in a suitable solvent (e.g., anhydrous acetone or dichloromethane) at room temperature. nih.govnih.gov |
| 3. Stirring | The reaction mixture is stirred at room temperature for a period of several hours to ensure complete reaction. nih.gov |
| 4. Product Isolation | The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound. |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-4-7-13-12(15)14-11-6-5-9(2)8-10(11)3/h5-6,8H,4,7H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOQGRQJWGQCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366806 | |
| Record name | 1-(2,4-dimethylphenyl)-3-propylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62616-62-0 | |
| Record name | 1-(2,4-dimethylphenyl)-3-propylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N,N'-Disubstituted Thioureas
The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and an amine. google.com This reaction is a form of nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). tsijournals.com
The general reaction is characterized by its efficiency and high yields. It can be performed under mild conditions, often at room temperature or with gentle heating, in an inert organic solvent. google.com The versatility of this method allows for the synthesis of a vast library of thiourea (B124793) derivatives by simply varying the amine and isothiocyanate starting materials. nih.gov Both aromatic and aliphatic amines can be used effectively. tsijournals.comnih.gov
General Reaction Scheme: R-N=C=S + R'-NH₂ → R-NH-C(S)-NH-R'
This approach is suitable for producing both symmetrical (where R and R' are identical) and, as in the case of the title compound, unsymmetrical thioureas.
While the isothiocyanate-amine condensation is dominant, other methods provide valuable alternatives for thiourea synthesis.
From Amines and Carbon Disulfide: Symmetrical and unsymmetrical thioureas can be synthesized from amines and carbon disulfide (CS₂). This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. The subsequent reaction of this intermediate with another amine molecule leads to the desired thiourea. One-pot methodologies using an oxidant like hydrogen peroxide have been developed to facilitate this process in an aqueous medium.
From Amine Hydrohalides and Thiocyanate (B1210189) Salts: A convenient process for preparing thioureas involves the condensation of amine hydrohalides with potassium thiocyanate (KSCN). This method is particularly useful when the corresponding isothiocyanates are difficult to prepare or are commercially unavailable. The reaction of an amine hydrohalide with one equivalent of KSCN typically yields the primary thiourea, while using a 2:1 molar ratio of amine hydrohalide to KSCN can produce symmetrical N,N'-disubstituted thioureas.
Thionation of Ureas: The conversion of a urea (B33335) to a thiourea can be achieved using a thionating agent. Lawesson's reagent is a common choice for this transformation, where the oxygen atom of the urea's carbonyl group is replaced by a sulfur atom. This reaction is a nucleophilic substitution process.
Targeted Synthesis of 1-(2,4-Dimethylphenyl)-3-propylthiourea
The targeted synthesis of this compound is most logically achieved via the condensation of the appropriate isothiocyanate and amine precursors. Two primary pathways are feasible, depending on the availability of the starting materials.
Pathway A: Reaction of 2,4-dimethylphenyl isothiocyanate with propylamine (B44156). Pathway B: Reaction of propyl isothiocyanate with 2,4-dimethylaniline.
Both pathways are expected to yield the desired product efficiently. A Russian patent describes a general method for synthesizing N-phenylthiourea derivatives that involves reacting an isothiocyanate with an amine in an anhydrous inert organic solvent, such as methylene (B1212753) chloride or ethyl acetate, at temperatures between 10-40°C. google.com
Table 1: Proposed Synthesis Parameters for this compound
| Parameter | Condition | Rationale/Reference |
| Reactants | 2,4-Dimethylphenyl isothiocyanate and Propylamine | Standard isothiocyanate-amine condensation. |
| Solvent | Anhydrous Methylene Chloride or Ethyl Acetate | Inert solvent to prevent side reactions. google.com |
| Temperature | 20-30°C (Room Temperature) | Mild conditions are typically sufficient for this reaction type. google.com |
| Stoichiometry | ~1:1 molar ratio | Ensures complete reaction of the limiting reagent. |
| Workup | Isolation via conventional methods (e.g., filtration, recrystallization) | Standard procedure for purifying solid organic products. google.com |
To maximize the yield and purity of this compound, several reaction parameters can be optimized.
Temperature: While the reaction often proceeds at room temperature, gentle heating might be required to ensure complete conversion, particularly if the reactivity of the starting materials is low. google.com Conversely, excessive heat can lead to the formation of byproducts. nih.gov
Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents like acetonitrile, acetone (B3395972), or tetrahydrofuran (B95107) (THF) are commonly used. Studies on similar syntheses have shown that refluxing in ethanol (B145695) is also effective. nih.govmdpi.com
Reaction Time: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal time for completion, which can range from a few hours to overnight. nih.govmdpi.com
Catalysis: While often not necessary, the addition of a base or an acid catalyst can sometimes accelerate the reaction, though this may also promote side reactions. Most syntheses of this type proceed efficiently without a catalyst.
The formation of this compound via the isothiocyanate-amine condensation follows a well-established nucleophilic addition mechanism.
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine (propylamine) acting as a nucleophile. This nucleophile attacks the electrophilic carbon atom of the isothiocyanate group in 2,4-dimethylphenyl isothiocyanate.
Intermediate Formation: This attack results in the formation of a transient, zwitterionic intermediate.
Proton Transfer: A rapid proton transfer from the nitrogen atom of the original amine to the nitrogen atom of the original isothiocyanate group occurs, leading to the stable, neutral thiourea product.
Derivatization and Structural Modification Strategies for Thiourea Scaffolds
The thiourea scaffold, including that of this compound, serves as a versatile synthon for creating more complex heterocyclic compounds. researchgate.net The presence of nucleophilic sulfur and nitrogen atoms, along with the adjacent carbonyl-like carbon, allows for a variety of chemical transformations.
One of the most common derivatization strategies is the Hantzsch thiazole (B1198619) synthesis, where a thiourea reacts with an α-haloketone to form a 2-aminothiazole (B372263) derivative. nih.gov This reaction significantly expands the structural diversity achievable from a simple thiourea precursor.
Furthermore, the thiourea moiety can participate in cyclization reactions to form other heterocyclic systems, such as:
Thiazolidinones: Reaction with dialkyl acetylenedicarboxylates can lead to thiazolidinone scaffolds.
Pyrimidines: Intramolecular cyclization of appropriately substituted thioureido acids can yield tetrahydropyrimidine-4(1H)-ones. nih.gov
Quinazolines and Oxazines: Acyl isothiocyanates derived from thioureas can be used as building blocks for various heterocyclic systems. tsijournals.com
These derivatization strategies allow for the modification of the compound's physical, chemical, and biological properties by embedding the core thiourea structure within a larger, more complex molecular framework.
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of newly synthesized compounds. Techniques such as NMR, IR, UV-Visible, and Mass Spectrometry each offer unique information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-(2,4-Dimethylphenyl)-3-propylthiourea, ¹H and ¹³C NMR spectra provide definitive evidence of its structure. Spectra are typically recorded in deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃). researchgate.net
The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. The aromatic protons of the 2,4-dimethylphenyl ring would appear as a set of multiplets in the aromatic region. The two methyl groups on the phenyl ring would each produce a singlet. The propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, and another triplet for the methylene protons attached to the nitrogen atom. The N-H protons of the thiourea (B124793) moiety typically appear as broadened singlets or multiplets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. A key signal is that of the thiocarbonyl carbon (C=S), which is characteristically found in the downfield region of the spectrum for thiourea derivatives. nih.gov The carbons of the dimethylphenyl and propyl groups would appear at their expected chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar structural motifs.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Ar-H | 7.0 - 7.5 | 125 - 140 |
| Ar-CH₃ (x2) | ~2.3 | ~20 |
| NH -Ar | 8.5 - 9.5 | N/A |
| NH -Propyl | 7.5 - 8.5 | N/A |
| N-C H₂-CH₂-CH₃ | ~3.5 (t) | ~45 |
| N-CH₂-C H₂-CH₃ | ~1.6 (sext) | ~22 |
| N-CH₂-CH₂-C H₃ | ~0.9 (t) | ~11 |
| C=S | N/A | ~180 |
Note: (t) = triplet, (sext) = sextet. Actual chemical shifts can vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the IR spectrum would be dominated by characteristic vibrations of the thiourea core. The N-H stretching vibrations are typically observed as one or more bands in the 3100-3400 cm⁻¹ region. researchgate.net The position and shape of these bands can provide information about hydrogen bonding. Other important absorptions include the C-N stretching and N-H bending vibrations, often coupled, appearing in the 1350-1600 cm⁻¹ range. The C=S stretching vibration is typically found in the 700-850 cm⁻¹ region. researchgate.net
UV-Visible spectroscopy probes the electronic transitions within the molecule. Thiourea derivatives generally exhibit two main absorption bands. researchgate.net A strong absorption band in the shorter wavelength region (around 240-260 nm) is typically assigned to a π→π* transition within the phenyl ring and the thiourea moiety. A weaker absorption at a longer wavelength (around 280-300 nm) corresponds to the n→π* transition, involving the non-bonding electrons of the sulfur atom.
Table 2: Characteristic Infrared Absorption Frequencies for Thiourea Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretching | 3100 - 3400 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
| C-H Stretching (Aliphatic) | 2850 - 3000 |
| C=N Stretching / N-H Bending | 1350 - 1600 |
| C=S Stretching | 700 - 850 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (Molecular Formula: C₁₂H₁₈N₂S), the molecular ion peak [M]⁺ would be expected at m/z 222.3.
Electron ionization (EI) would likely induce characteristic fragmentation patterns. Common fragmentation pathways for N-aryl-N'-alkyl thioureas include cleavage of the C-N bonds and fragmentation of the alkyl and aryl substituents. Expected fragments would include ions corresponding to the loss of the propyl group, the formation of the 2,4-dimethylphenyl isothiocyanate ion, or the propyl isothiocyanate ion. Data from related compounds like propylthiouracil (B1679721) can provide a reference for fragmentation behavior. nist.govnih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | [C₁₂H₁₈N₂S]⁺ | 222 |
| [M - CH₃CH₂CH₂]⁺ | [C₉H₁₁N₂S]⁺ | 179 |
| [C₈H₉N]⁺ | [CH₃)₂C₆H₃NH₂]⁺ | 121 |
| [C₃H₇NCS]⁺ | [CH₃CH₂CH₂NCS]⁺ | 101 |
Solid-State Structural Elucidation
While spectroscopic methods define the molecular structure, solid-state techniques like single-crystal X-ray diffraction reveal how molecules are arranged in a crystalline lattice, providing crucial information on conformation and intermolecular forces.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.comnih.gov To perform this analysis, a single crystal of this compound of suitable quality must be grown, typically by slow evaporation from a suitable solvent. researchgate.net The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the crystal structure.
This analysis provides precise bond lengths, bond angles, and torsion angles of the molecule. For thiourea derivatives, key structural parameters include the planarity of the thiourea unit (S-C-N-N) and the rotational conformation around the C-N bonds. Thiourea derivatives are known to crystallize in various crystal systems, with monoclinic and orthorhombic systems being common. researchgate.netmdpi.com
Table 4: Hypothetical Crystallographic Data for this compound Data is illustrative and based on parameters for similar thiourea derivatives. researchgate.net
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.5 |
| c (Å) | ~14.0 |
| β (°) | ~95 |
| Volume (ų) | ~1240 |
| Z (molecules/unit cell) | 4 |
The crystal packing of thiourea derivatives is heavily influenced by hydrogen bonding. The two N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a primary hydrogen bond acceptor. researchgate.net This typically leads to the formation of well-defined supramolecular structures.
Conformational Analysis of this compound
The conformational landscape of N,N'-disubstituted thioureas is primarily defined by the rotation around the C-N bonds, leading to different spatial arrangements of the substituents relative to the thiocarbonyl (C=S) group. While specific crystallographic or detailed computational studies for this compound are not prominently available in existing literature, a robust understanding of its conformational behavior can be derived from comprehensive computational studies on analogous N-aryl-N'-alkylthioureas.
The flexibility of the this compound molecule is centered around three key rotatable bonds:
The C(aryl)-N bond between the 2,4-dimethylphenyl group and the nitrogen atom.
The C(S)-N(aryl) bond.
The C(S)-N(alkyl) bond.
The relative orientation of the substituents attached to the nitrogen atoms with respect to the sulfur atom of the thiocarbonyl group gives rise to distinct conformers. These are typically classified as cis or trans. In the context of N-alkyl-N'-arylthioureas, this refers to the position of the alkyl and aryl groups relative to the sulfur atom.
Computational studies on simpler analogues like ethylthiourea (B145662) and phenylthiourea (B91264) provide critical insights. For N-alkylthioureas, potential energy surface (PES) analyses show that conformations where the alkyl group is cis to the sulfur atom are generally more stable than the trans forms by 0.4 to 1.5 kcal/mol. pnnl.gov In contrast, for phenylthiourea, the global minimum energy conformation is found to be a trans isomer, where the phenyl group is positioned trans to the sulfur atom. pnnl.gov This suggests that the electronic and steric nature of the substituent plays a crucial role in determining the most stable conformation.
For this compound, the propyl group (alkyl) would be expected to favor a cis orientation, while the 2,4-dimethylphenyl group (aryl) would favor a trans orientation relative to the sulfur atom. The presence of two methyl groups on the phenyl ring, particularly the ortho-methyl group, introduces significant steric hindrance. This steric pressure would influence the dihedral angle of the aryl ring relative to the plane of the thiourea moiety. The rotation about the C(sp²)-N bond in substituted thioureas is generally more hindered than in the unsubstituted molecule, with rotational barriers estimated between 9.1 and 10.2 kcal/mol. pnnl.gov
| Torsion Angle | Atoms Involved | Predicted Angle (°) | Description |
|---|---|---|---|
| ω1 | C(aryl)-C(aryl)-N-C(S) | ~60-90 | Defines the rotation of the dimethylphenyl ring relative to the thiourea plane. A non-planar orientation is expected due to steric hindrance from the ortho-methyl group. |
| ω2 | C(aryl)-N-C(S)-N | ~180 (trans) | Describes the orientation of the aryl substituent relative to the C(S)-N bond. The trans conformation is typically favored for aryl groups. pnnl.gov |
| ω3 | C(S)-N-C(alkyl)-C | ~180 | Defines the orientation of the propyl chain. An anti-periplanar arrangement is common to minimize steric strain. |
| ω4 | N-C(S)-N-C(alkyl) | ~0 (cis) | Describes the orientation of the alkyl substituent relative to the C(S)-N bond. The cis conformation is generally more stable for alkyl groups. pnnl.gov |
The relative energies of different conformations determine their population at equilibrium. For N-alkyl-N'-aryl ureas, which are structurally similar, computational studies have shown that trans-trans and cis-trans conformations can be close in energy, with the specific preference influenced by factors like intramolecular hydrogen bonding. nih.gov For thioureas, the energetic landscape is similarly complex.
| Conformer Description | Relative Energy (kcal/mol) | Stability Notes |
|---|---|---|
| Aryl(trans), Alkyl(cis) | 0.0 (Global Minimum) | This conformation is predicted to be the most stable, balancing the electronic preference of the aryl group and the steric preference of the alkyl group. pnnl.gov |
| Aryl(cis), Alkyl(cis) | Higher | Steric repulsion between the aryl group and the sulfur atom would likely destabilize this conformer. |
| Aryl(trans), Alkyl(trans) | Higher | The trans orientation for the alkyl group is generally less favored compared to the cis form in analogous structures. pnnl.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) Applications
No dedicated DFT studies on 1-(2,4-Dimethylphenyl)-3-propylthiourea were found in the search results. DFT is a common method used to optimize molecular structures and evaluate electronic properties for other thiourea (B124793) and heterocyclic derivatives. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Analysis
MEP analysis for this compound has not been specifically reported. This technique is generally used to identify reactive sites in molecules, and has been applied to other compounds to understand their interaction potential. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Binding
There are no available molecular dynamics simulation studies that specifically detail the conformational landscape or binding dynamics of this compound. MD simulations are powerful tools for investigating the dynamic behavior of molecules and their complexes, as shown in studies of other complex biological systems. nih.govmdpi.comsciepub.com
In Silico Molecular Docking Studies with Biological Targets
Ligand-Protein Interaction Profiling for Enzyme Inhibition
While molecular docking has been used to predict the binding of thiourea-related compounds like PTU to enzymes such as peroxidase, specific docking studies profiling the interactions of this compound with any biological targets have not been published. ajgreenchem.comnih.govnih.gov
Mechanistic Investigations of Biological Activities in Thiourea Derivatives
Enzyme Inhibition Studies and Mechanisms of Action
Enzyme inhibition is a critical area of pharmacological research, providing insights into the therapeutic potential of various chemical compounds. Thiourea (B124793) derivatives, a class of compounds characterized by the presence of a thiocarbonyl group flanked by amino groups, have been a subject of interest for their diverse biological activities, which are often exerted through the inhibition of specific enzymes.
Thyroid peroxidase (TPO) is a key enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). nih.govdrugbank.com It catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form the active hormones. nih.govsinobiological.com Inhibition of TPO is a primary mechanism for the treatment of hyperthyroidism. nih.govnih.gov
Thiourea-containing drugs, such as propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI), are well-established inhibitors of TPO. nih.govnih.govnih.gov Their mechanism involves acting as substrates for the enzyme, thereby diverting its oxidative capacity away from the natural substrate, iodide. nih.gov This prevents the formation of iodinated tyrosine residues necessary for hormone synthesis. nih.gov Studies have shown that these drugs can exhibit a more potent inhibitory effect on the coupling reaction (formation of T4 and T3) than on the iodination process itself. nih.gov While PTU and MMI are known to inhibit TPO-catalyzed reactions, some research indicates that at certain therapeutic concentrations, they might paradoxically lead to an increase in cellular TPO activity and TPO mRNA levels. nih.gov
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing conditions like Alzheimer's disease. While specific data on 1-(2,4-Dimethylphenyl)-3-propylthiourea is unavailable, other nitrogen- and sulfur-containing heterocyclic compounds have been investigated as cholinesterase inhibitors. For instance, the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+) has been shown to inhibit AChE in a dose-dependent, noncompetitive manner. nih.gov
Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.gov The inhibition of these enzymes is a well-established approach for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing post-meal blood glucose spikes. nih.govnih.govnih.gov
Various classes of compounds, including derivatives of thiazolidine-2,4-dione, rhodanine (B49660), and 1,2,4-triazole, have demonstrated potent inhibitory activity against α-glucosidase and α-amylase. nih.govnih.gov For example, certain rhodanine derivatives have shown potent α-glucosidase inhibition with IC50 values in the low micromolar range, significantly more potent than the standard drug acarbose. nih.gov Similarly, some 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been identified as potent, noncompetitive inhibitors of α-glucosidase, binding to an allosteric site near the enzyme's active center. nih.gov
Glucose-6-phosphatase is a critical enzyme in glucose homeostasis, catalyzing the final step of both gluconeogenesis and glycogenolysis to produce free glucose. Its inhibition is considered a potential therapeutic target for type 2 diabetes. Currently, there is no available research linking this compound or closely related thiourea derivatives to the inhibition of this specific enzyme.
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. Their dysregulation is implicated in many diseases, including cancer, making them important drug targets. There is no specific information in the current scientific literature regarding the inhibition of kinases or other enzymes by this compound.
Understanding the binding interactions between an inhibitor and its target enzyme is crucial for rational drug design. This is often achieved through molecular docking and simulation studies. For instance, in the case of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives inhibiting α-glucosidase, molecular dynamics simulations revealed that these compounds bind to a novel allosteric site, with hydrophobic contacts and some polar interactions mediating the binding. nih.gov
For TPO inhibition by drugs like PTU, the mechanism is understood to involve the drug acting as a substrate, which implies direct interaction with the enzyme's active site. nih.gov However, detailed binding site analyses and interaction dynamics specifically for this compound are not available.
Antioxidant Mechanisms and Radical Scavenging Potentials
DPPH and ABTS Radical Scavenging Assays
Thiourea derivatives are a class of compounds recognized for their antioxidant capabilities, which are often evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, a process that can be observed through a change in color and measured spectrophotometrically. The efficiency of scavenging is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to reduce the initial radical concentration by 50%.
While the antioxidant activity of numerous thiourea derivatives has been documented, specific experimental data for This compound in DPPH and ABTS assays is not available in the reviewed scientific literature. Studies on analogous compounds, such as 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU), have demonstrated significant radical scavenging activity, with DPTU showing a particularly high capacity for capturing free radicals. The antioxidant potential of thiourea derivatives is influenced by their molecular structure, including the nature and position of substituents on the phenyl ring.
Theoretical Basis of Antioxidant Action in Thioureas
The antioxidant action of thiourea derivatives is rooted in their ability to interact with and neutralize harmful free radicals. Theoretical studies, often employing quantum chemical calculations, have been used to elucidate the mechanisms behind this activity. The primary mechanisms proposed are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer (SET) pathways.
In the HAT mechanism, the thiourea derivative donates a hydrogen atom from one of its N-H groups to a free radical, thereby neutralizing it. The stability of the resulting thiourea radical is a key factor in this process. The SET mechanism involves the transfer of a single electron from the thiourea molecule to the free radical. Computational studies on various thiourea derivatives suggest that the HAT mechanism is generally the more favorable pathway for radical scavenging. This is because the bond dissociation energy of the N-H bond is often lower than the ionization potential, making hydrogen donation energetically more favorable.
For This compound , while no specific theoretical studies are available, it can be inferred that its antioxidant potential would similarly rely on the donation of a hydrogen atom from its N-H groups. The presence of electron-donating methyl groups on the phenyl ring could potentially influence the electronic properties of the molecule and its radical scavenging capacity.
Antimicrobial Activity: Mechanistic Insights
Antibacterial Action against Gram-Positive and Gram-Negative Bacteria
Thiourea derivatives have been investigated for their potential as antibacterial agents against a spectrum of both Gram-positive and Gram-negative bacteria. The structural features of these compounds, including the nature of the substituents, play a crucial role in their antibacterial efficacy. The mechanism of action is thought to involve the disruption of bacterial cellular processes, although the precise targets can vary.
Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli, have been common targets in these studies. The difference in the cell wall structure between these two types of bacteria often results in varying degrees of susceptibility to antibacterial agents.
There is currently no specific research data available on the antibacterial activity of This compound against either Gram-positive or Gram-negative bacteria. Therefore, its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values remain undetermined.
Antifungal and Antiviral Activity Mechanisms
The exploration of thiourea derivatives has extended to their potential as antifungal and antiviral agents. The mechanisms of antifungal action often involve the disruption of the fungal cell membrane integrity or the inhibition of essential enzymes. For instance, some antifungal agents work by binding to ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell death. Others may inhibit enzymes involved in the synthesis of ergosterol.
In the context of antiviral activity, research has focused on the ability of certain compounds to interfere with viral entry into host cells or to inhibit viral replication processes. For some viruses, this can involve the disruption of key structural proteins, such as the spike glycoprotein (B1211001) in coronaviruses.
Specific studies on the antifungal and antiviral activity of This compound have not been reported in the available scientific literature. Consequently, its efficacy and mechanisms of action against fungal and viral pathogens are unknown.
Exploration of Immunomodulatory Effects of Thiourea Derivatives
Despite the known immunomodulatory properties of some thiourea-based drugs, there is no available research on the specific immunomodulatory effects of This compound . Therefore, its potential to modulate immune responses has not been established.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlation of Structural Motifs with Biological Activity Profiles
Thiourea (B124793) derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. biointerfaceresearch.commdpi.comresearchgate.netmdpi.com The specific biological profile of 1-(2,4-Dimethylphenyl)-3-propylthiourea is determined by the interplay of its structural components: the thiourea core, the 2,4-dimethylphenyl ring, and the propyl group.
The thiourea scaffold itself is a key pharmacophore, with the sulfur atom and two amino groups capable of forming hydrogen bonds and coordinating with metal ions in biological targets like enzymes. biointerfaceresearch.com The N-H protons of the thiourea group are crucial for forming hydrogen bonds with acceptor sites on target proteins. nih.gov
The 2,4-dimethylphenyl group significantly influences the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The aromatic ring can also participate in π-π stacking and hydrophobic interactions with biological targets. biointerfaceresearch.com The position of the methyl groups is also important; for instance, in some series of thiourea derivatives, the presence and position of substituents on the phenyl ring have been shown to modulate activity, with electron-donating groups sometimes enhancing potency.
Table 2: Correlation of Structural Features with Potential Biological Activities
| Structural Motif | Feature | Potential Impact on Biological Activity |
|---|---|---|
| Thiourea Core (-NH-C(S)-NH-) | Hydrogen bond donor/acceptor, metal coordination | Essential for interaction with enzyme active sites and other biological targets. biointerfaceresearch.com |
| 2,4-Dimethylphenyl Group | Increased lipophilicity, potential for π-π stacking | May enhance membrane permeability and hydrophobic interactions with target proteins. biointerfaceresearch.com |
While direct studies on this compound are limited, research on related N-aryl-N'-alkylthioureas has shown that these compounds can act as inhibitors of various enzymes, such as urease and tyrosinase, and exhibit cytotoxic effects against cancer cell lines. biointerfaceresearch.comnih.govnih.gov The combination of a substituted aromatic ring and a flexible alkyl chain is a common feature in many biologically active thiourea derivatives. nih.gov
Design Principles for Optimized Thiourea Scaffolds
The design of optimized thiourea scaffolds for specific biological targets follows several key principles derived from extensive SAR studies. These principles focus on modifying the substituents on the nitrogen atoms to fine-tune the electronic, steric, and hydrophobic properties of the molecule.
Modulation of Hydrogen Bonding Capacity : The ability of the two N-H groups to act as hydrogen bond donors is fundamental to the activity of many thiourea derivatives. Introducing electron-withdrawing groups on the aryl ring can increase the acidity of the N-H protons, enhancing their hydrogen bonding strength and often leading to increased biological activity. biointerfaceresearch.com Conversely, electron-donating groups, like the methyl groups in this compound, may slightly decrease this acidity but enhance other properties like lipophilicity.
Steric and Conformational Factors : The size and shape of the substituents dictate how the molecule fits into a binding site. The propyl group provides conformational flexibility, while the 2,4-dimethylphenyl group introduces a more rigid, bulky component. The relative orientation of these groups around the thiourea core is critical. The design of more potent analogs might involve exploring different substitution patterns on the phenyl ring or varying the length and branching of the alkyl chain to achieve a better fit with the target. biointerfaceresearch.com
Introduction of Additional Functional Groups : To enhance specificity and potency, additional functional groups or heterocyclic rings can be incorporated into the scaffold. nih.gov For example, replacing the phenyl ring with a heterocyclic system or adding polar groups to the alkyl chain can introduce new interactions with the target and improve physicochemical properties.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies
The conventional synthesis of N,N'-disubstituted thioureas typically involves the reaction between an isothiocyanate and a primary amine. google.com While effective, these methods can be enhanced by modern synthetic approaches to improve efficiency, sustainability, and yield. Future research should focus on applying innovative techniques to the synthesis of 1-(2,4-Dimethylphenyl)-3-propylthiourea.
Green chemistry principles offer a significant area for development. A patented method describes a one-step synthesis of thiourea (B124793) derivatives in water, using phenoxysulfonyl chloride and a primary amine, which presents a low-toxicity and environmentally friendly alternative to traditional routes. google.com Exploring such aqueous-phase syntheses or employing microwave-assisted and flow chemistry techniques could drastically reduce reaction times and improve process safety and scalability. nih.gov
| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Conventional Synthesis | Reaction of 2,4-dimethylphenyl isothiocyanate with propylamine (B44156) in an anhydrous organic solvent. | Established and reliable procedure. | google.com |
| Green Synthesis (Aqueous Phase) | One-step reaction in water, potentially using alternative reagents to toxic isothiocyanates. | Reduced toxicity, environmental friendliness, simplified purification. | google.com |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between the amine and isothiocyanate precursors. | Rapid reaction times, increased yields, improved energy efficiency. | nih.gov |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor for precise control over reaction parameters. | Enhanced safety, scalability, and reproducibility; potential for multi-step automated synthesis. | nih.gov |
Advanced Spectroscopic and Structural Probes
The characterization of this compound relies on standard spectroscopic methods like FT-IR and NMR. researchgate.net However, advanced techniques can provide deeper insights into its structural and dynamic properties. High-resolution single-crystal X-ray diffraction, for instance, can elucidate the precise three-dimensional arrangement, including intermolecular interactions like hydrogen bonding which are critical for biological activity. nih.govresearchgate.net For the related compound, 3-Acetyl-1-(2,4-dimethylphenyl)thiourea, crystal structure analysis revealed specific N-H···S and N-H···O hydrogen bonding motifs that organize the molecules into chains. nih.gov Similar detailed structural analysis of this compound would be invaluable.
Furthermore, in situ spectroscopic techniques, such as combining electrochemistry with Fourier Transform Infrared Spectroscopy (FTIRS), can be used to study the compound's behavior and potential transformations at interfaces, which is particularly relevant for understanding its interactions with metallic or biological surfaces. nih.gov
| Technique | Information Gained | Relevance to this compound | Reference |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and intermolecular hydrogen bonding patterns. | Provides a definitive structural model essential for understanding structure-activity relationships. | nih.govresearchgate.net |
| In-situ FTIRS | Real-time vibrational spectra during a chemical or electrochemical process. | Allows for the study of reaction mechanisms and adsorption behavior on surfaces. | nih.gov |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms in the molecule. | Confirms the chemical structure and provides insights into its conformational preferences in solution. | nih.govmdpi.com |
| Computational DFT Vibrational Analysis | Theoretical prediction of vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. | Supports experimental data and helps to understand the vibrational modes of the thiourea group. | researchgate.netmdpi.com |
Integration of Multi-Omics Approaches in Thiourea Research
To fully understand the biological impact of this compound, a systems-level approach is necessary. Multi-omics—integrating data from genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to a chemical compound. elifesciences.org This approach can uncover the mechanism of action, identify off-target effects, and reveal biomarkers of efficacy or toxicity. elifesciences.orgmdpi.com
For example, treating a relevant cell line (e.g., a cancer cell line) with this compound and subsequently performing proteomic analysis could identify all proteins whose expression levels change in response to the compound. elifesciences.org Similarly, metabolomics could map the metabolic pathways that are perturbed. This integrated data can provide a comprehensive molecular signature of the compound's activity, moving beyond a single-target perspective. mdpi.com
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. mdpi.comnih.gov Many act as inhibitors of enzymes such as thyroid peroxidase and cholinesterases. nih.govnih.gov A critical future direction is to screen this compound against a broad panel of biological targets to discover novel activities.
Modern target deconvolution methods are essential for this exploration. Techniques like Proteome Integral Solubility Alteration (PISA) can identify direct protein targets of a compound within the complex environment of a cell lysate. elifesciences.org This allows for the unbiased discovery of binding partners, potentially revealing unexpected mechanisms of action. biointerfaceresearch.com For instance, while some thioureas are known to target enzymes involved in carcinogenesis, a systematic screening of this compound against various kinases, proteases, or metabolic enzymes could uncover novel and potent inhibitory activities. mdpi.combiointerfaceresearch.com
Propylthiouracil (B1679721) (PTU), a related compound, acts by inhibiting thyroid peroxidase and the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). wikipedia.orgnih.gov Investigating whether this compound shares these or other mechanisms is a key research question.
Application of Artificial Intelligence and Machine Learning in Thiourea Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-build-test-learn cycle. nih.govresearchgate.net These computational tools can be powerfully applied to the development of novel analogs of this compound.
Future research should leverage AI/ML for several key tasks:
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, thiourea NH at δ 8.1 ppm). C NMR confirms carbonyl (C=S) at ~180 ppm .
- Mass Spectrometry (MS) : ESI-MS (positive mode) shows [M+H] peak at m/z 237.1 (calculated for CHNS).
- HPLC : Reverse-phase C18 column (ACN/water gradient, UV detection at 254 nm) with retention time ~8.2 min for purity assessment (>98%) .
How can computational methods like molecular docking and DFT studies be applied to predict the biological activity of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For example, the thiourea moiety may form hydrogen bonds with catalytic residues, while the 2,4-dimethylphenyl group enhances hydrophobic binding .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. HOMO-LUMO gaps (e.g., ~4.2 eV) predict reactivity and stability .
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
What experimental strategies are recommended for detecting and quantifying this compound in complex biological matrices such as dialysate samples?
Advanced Research Question
- Sample Preparation : Protein precipitation using acetonitrile (1:3 v/v) followed by centrifugation (10,000 rpm, 10 min) to remove interferents .
- LC-MS/MS :
- Internal Standard : Deuterated analog (e.g., d-thiourea) for normalization .
How do structural modifications to the thiourea core and substituent groups influence the physicochemical and biological properties of this compound?
Advanced Research Question
- Substituent Effects :
- Phenyl Group : 2,4-Dimethyl substitution enhances lipophilicity (logP ~3.5) and membrane permeability.
- Propyl Chain : Longer alkyl chains (e.g., butyl) increase metabolic stability but reduce solubility .
- Biological Activity :
- Thiourea derivatives with electron-withdrawing groups (e.g., -NO) show improved enzyme inhibition (e.g., urease IC ~2.5 µM vs. ~8.2 µM for parent compound) .
- Methyl groups on the phenyl ring reduce steric hindrance, improving binding affinity to hydrophobic pockets .
What are the key challenges in resolving contradictory data regarding the bioactivity of this compound across different experimental models?
Advanced Research Question
- Model Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) may alter metabolic processing. Validate using primary cells or in vivo models.
- Concentration Discrepancies : Adjust for protein binding in serum-containing media (e.g., use free fraction calculations) .
- Data Normalization : Include controls for batch effects (e.g., plate-to-plate variation in high-throughput screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
